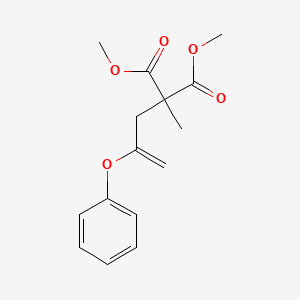
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester is a chemical compound with the molecular formula C15H18O5 and a molecular weight of 278.305 g/mol . It consists of 18 hydrogen atoms, 15 carbon atoms, and 5 oxygen atoms . The compound features a complex structure with multiple bonds, including aromatic and aliphatic esters, and an aromatic ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with methyl(2-phenoxy-2-propenyl) alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters or ethers
Scientific Research Applications
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester has several
Properties
CAS No. |
403855-58-3 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-(2-phenoxyprop-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O5/c1-11(20-12-8-6-5-7-9-12)10-15(2,13(16)18-3)14(17)19-4/h5-9H,1,10H2,2-4H3 |
InChI Key |
SLNLAXTYRICVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)OC1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















